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Compound of Interest

Compound Name: 4,6-Dibromodibenzofuran

Cat. No.: B1348550

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4,6-Dibromodibenzofuran is a key intermediate in organic synthesis, prized for
its rigid, planar dibenzofuran core and the two reactive bromine atoms at the 4 and 6 positions.
This unique structure provides a versatile platform for the construction of complex organic
molecules with applications ranging from advanced materials for organic electronics to novel
therapeutic agents. This guide provides a comprehensive overview of the synthesis, key
reactions, and applications of 4,6-dibromodibenzofuran, with a focus on its role as a
precursor in drug development and materials science.

Chemical and Physical Properties

4,6-Dibromodibenzofuran is a stable organic compound with the molecular formula
C12HeBr20.[1] It typically appears as an off-white powder.[2]

Property Value Reference
Molecular Formula C12HeBr20 [1]
Molecular Weight 325.98 g/mol [1]
Melting Point 147-151 °C [2]
Boiling Point ~396 °C [2]
CAS Number 201138-91-2 [3]
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Synthesis of 4,6-Dibromodibenzofuran

The most common method for the synthesis of 4,6-dibromodibenzofuran involves the
selective bromination of dibenzofuran.[2] Precise control of reaction conditions, such as
temperature, reaction time, and the molar ratio of reactants, is crucial to achieve the desired
4,6-disubstitution pattern and high purity.[2]

Key Synthetic Transformations

The bromine atoms at the 4 and 6 positions of the dibenzofuran core serve as versatile handles
for a variety of cross-coupling reactions, enabling the introduction of a wide range of functional
groups. The most important of these transformations are the Suzuki-Miyaura cross-coupling
and the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron
compound with an organic halide, and it is a powerful tool for the formation of carbon-carbon
bonds.[4] In the case of 4,6-dibromodibenzofuran, this reaction allows for the introduction of
aryl, heteroaryl, or alkyl groups at the 4 and 6 positions.

Experimental Protocol: Synthesis of 4,6-Di(aryl)dibenzofurans

The following is a general procedure for the Suzuki-Miyaura cross-coupling reaction of 4,6-
dibromodibenzofuran with an arylboronic acid.
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Reagent/Parameter Conditions

Starting Material 4,6-Dibromodibenzofuran (1.0 equiv)
Coupling Partner Arylboronic acid (2.2 - 2.5 equiv)
Catalyst Pd(PPhs)a (2-5 mol%)

Base K2COs or KsPOa4 (2.0 - 3.0 equiv)
Solvent 1,4-Dioxane/Water or Toluene/Water
Temperature 80-100 °C

Reaction Time 12-24 hours

Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room
temperature and diluted with an organic solvent such as ethyl acetate. The organic layer is
washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under
reduced pressure. The crude product is then purified by column chromatography on silica gel to
afford the desired 4,6-di(aryl)dibenzofuran.

Quantitative Data for Suzuki-Miyaura Reactions:

Arylboronic Acid Product Yield (%) Spectroscopic Data
. . 4,6- 1H NMR, 3C NMR,
Phenylboronic acid ) ) 85-95%
Diphenyldibenzofuran MS
4- 4,6-Bis(4-
_ _ 1H NMR, 3C NMR,
Methoxyphenylboronic  methoxyphenyl)dibenz ~ 80-90% MS
acid ofuran
Thiophen-2-ylboronic 4,6-Di(thiophen-2- 1H NMR, 13C NMR,
_ _ 75-85%
acid yl)dibenzofuran MS

Note: Yields are representative and can vary depending on the specific reaction conditions and
the nature of the arylboronic acid.
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Caption: Suzuki-Miyaura Cross-Coupling Workflow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-
nitrogen bonds, coupling an amine with an aryl halide.[5] This reaction is particularly valuable
for synthesizing arylamines, which are important structural motifs in many pharmaceuticals.[2]

[6]
Experimental Protocol: Synthesis of 4,6-Di(amino)dibenzofurans

The following is a general procedure for the Buchwald-Hartwig amination of 4,6-
dibromodibenzofuran with a primary or secondary amine.

Reagent/Parameter Conditions

Starting Material 4,6-Dibromodibenzofuran (1.0 equiv)
Coupling Partner Amine (2.2 - 2.5 equiv)

Catalyst Pdz(dba)s (2-5 mol%)

Ligand XPhos or BINAP (4-10 mol%)

Base NaOtBu or KsPOa4 (2.5 - 3.0 equiv)
Solvent Toluene or 1,4-Dioxane

Temperature 90-110 °C

Reaction Time 12-24 hours

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with
an organic solvent and washed with water and brine. The organic layer is dried, concentrated,
and the crude product is purified by column chromatography to yield the desired 4,6-
di(amino)dibenzofuran.

Quantitative Data for Buchwald-Hartwig Amination Reactions:
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Amine Product Yield (%) Spectroscopic Data
4,6-
N _ _ _ 1H NMR, 13C NMR,
Aniline Di(phenylamino)diben  75-85% MS
zofuran
4,6-
_ _ o 1H NMR, 3C NMR,
Morpholine Dimorpholinodibenzof =~ 80-90% MS
uran
4,6-Bis(N-
_ _ _ _ 1H NMR, 3C NMR,
N-Methylpiperazine methylpiperazin-1- 70-80%

MS
yl)dibenzofuran

Note: Yields are representative and can vary depending on the specific reaction conditions and
the amine used.
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Caption: Buchwald-Hartwig Amination Workflow.

Applications in Drug Development

Dibenzofuran derivatives have garnered significant interest in medicinal chemistry due to their
wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[7]
[8][9] The ability to readily functionalize the 4 and 6 positions of 4,6-dibromodibenzofuran
allows for the synthesis of diverse libraries of compounds for screening against various
biological targets.

Dibenzofuran Derivatives as Kinase Inhibitors

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a
hallmark of many diseases, including cancer.[10] Several studies have identified dibenzofuran-
based compounds as potent inhibitors of various protein kinases, including those in the
PI3K/Akt/mTOR signaling pathway.[11][12][13]
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The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival. Its
aberrant activation is frequently observed in cancer, making it an attractive target for
therapeutic intervention. The general strategy involves designing dibenzofuran derivatives that
can bind to the ATP-binding pocket of these kinases, thereby inhibiting their activity and
downstream signaling.

Click to download full resolution via product page
Caption: Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

Workflow for Library Synthesis and Screening

The versatility of 4,6-dibromodibenzofuran as a scaffold makes it an ideal starting point for
the diversity-oriented synthesis of compound libraries for high-throughput screening.[14] A
typical workflow involves the parallel synthesis of a library of 4,6-disubstituted dibenzofurans,
followed by screening for biological activity.

Click to download full resolution via product page

Caption: Drug Discovery Workflow.

Conclusion

4,6-Dibromodibenzofuran is a valuable and versatile precursor in organic synthesis. Its rigid
framework and the presence of two reactive bromine atoms allow for the straightforward
synthesis of a wide array of 4,6-disubstituted dibenzofuran derivatives through robust and high-
yielding cross-coupling reactions. These derivatives have shown significant promise in both
materials science, particularly in the development of organic electronics, and in drug discovery
as potent inhibitors of key signaling pathways. The methodologies and data presented in this
guide provide a solid foundation for researchers and scientists to explore the full potential of
this important synthetic building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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